

Unveiling the Structural Nuances of 9-(4-Bromophenyl)-10-phenylanthracene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 9-(4-Bromophenyl)-10-phenylanthracene

Cat. No.: B1291624

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **9-(4-Bromophenyl)-10-phenylanthracene**, a key intermediate in the development of organic light-emitting diode (OLED) technology. While a definitive crystal structure from single-crystal X-ray diffraction is not publicly available at the time of this writing, this document compiles the known data regarding its synthesis, properties, and molecular characteristics. The guide is intended to serve as a valuable resource for researchers in materials science and organic electronics.

Introduction

9-(4-Bromophenyl)-10-phenylanthracene is an aromatic hydrocarbon with a molecular formula of $C_{26}H_{17}Br$.^{[1][2][3]} Its structure, featuring a bulky, rigid anthracene core with appended phenyl and bromophenyl groups, gives rise to unique photophysical properties that are highly sought after in the field of organic electronics.^[4] Specifically, this compound serves as a crucial building block in the synthesis of advanced materials for OLEDs, contributing to the efficiency and color purity of the devices.^[4] The presence of a bromine atom also provides a

reactive handle for further functionalization through various cross-coupling reactions, allowing for the fine-tuning of its electronic properties.^[4]

Physicochemical Properties

The known physicochemical properties of **9-(4-Bromophenyl)-10-phenylanthracene** are summarized in the table below. It is important to note that some reported physical properties, such as the boiling point, may not be from peer-reviewed sources and should be treated with caution.

Property	Value	Reference(s)
Molecular Formula	C ₂₆ H ₁₇ Br	[1] [2] [3]
Molecular Weight	409.32 g/mol	[1] [2] [3]
CAS Number	625854-02-6	[1] [2] [3]
Appearance	White to light yellow to green powder/crystal	[5]
Melting Point	225.0 to 229.0 °C	[5]
Boiling Point	161 °C (Note: This value seems low and may be inaccurate)	[4]
Flash Point	106 °C (Note: This value seems low and may be inaccurate)	[4]
Purity	>98.0% (GC)	[5]

Synthesis

A definitive, detailed experimental protocol for the synthesis of **9-(4-Bromophenyl)-10-phenylanthracene** is not readily available in the public domain. However, based on established synthetic methodologies for similar 9,10-diarylanthracene derivatives, a Suzuki-Miyaura cross-coupling reaction is the most probable and efficient route.^{[6][7][8][9][10]} This

powerful palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.

Proposed Synthetic Route: Suzuki-Miyaura Coupling

The synthesis would likely proceed in two steps: a Suzuki-Miyaura coupling to attach the phenyl group, followed by a bromination step, or a second Suzuki-Miyaura coupling with a brominated phenylboronic acid. A plausible two-step synthesis is outlined below.

Step 1: Synthesis of 9-phenylanthracene

This step involves the coupling of 9-bromoanthracene with phenylboronic acid.

Step 2: Bromination of 9-phenylanthracene to yield **9-(4-Bromophenyl)-10-phenylanthracene**

This step would involve the selective bromination of 9-phenylanthracene at the 10-position of the anthracene core, followed by the coupling with a 4-bromophenylboronic acid. A more direct approach would be a Suzuki-Miyaura coupling between 9-bromo-10-phenylanthracene and (4-bromophenyl)boronic acid.

Detailed Experimental Protocol (Proposed)

The following is a proposed experimental protocol for the synthesis of **9-(4-Bromophenyl)-10-phenylanthracene** via a Suzuki-Miyaura cross-coupling reaction. This protocol is based on general procedures for the synthesis of similar compounds and may require optimization.

Materials:

- 9-Bromo-10-phenylanthracene
- (4-Bromophenyl)boronic acid
- Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
- Base (e.g., potassium carbonate, sodium carbonate)
- Solvent (e.g., toluene, dioxane, or a mixture with water)

- Inert gas (e.g., nitrogen or argon)

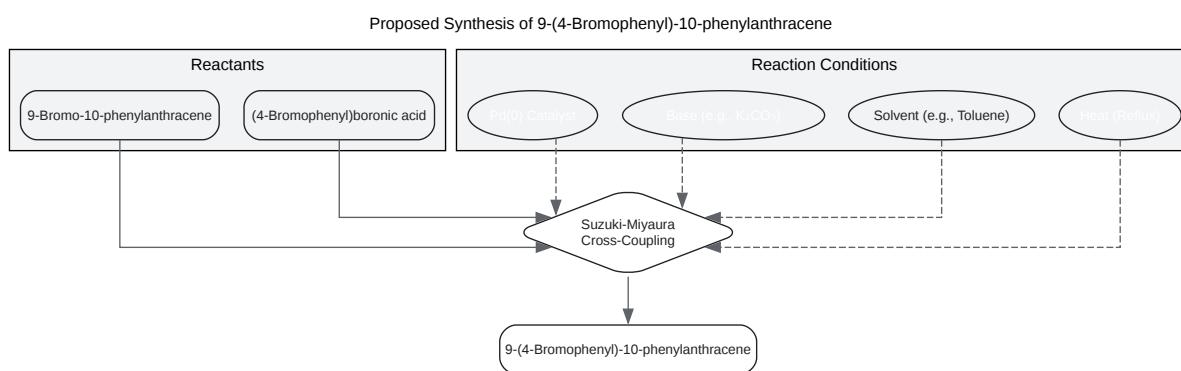
Procedure:

- Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, combine 9-bromo-10-phenylanthracene (1 equivalent), (4-bromophenyl)boronic acid (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
- Solvent Addition: Add the degassed solvent to the flask.
- Inert Atmosphere: Purge the reaction vessel with an inert gas for 10-15 minutes.
- Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and stir for the required time (typically 12-48 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
- Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure **9-(4-Bromophenyl)-10-phenylanthracene**.

Spectroscopic Data

While detailed spectra are not publicly available, commercial suppliers indicate the availability of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for **9-(4-Bromophenyl)-10-phenylanthracene**.^[11] Researchers can typically request this data from the supplier upon purchase. The expected NMR spectra would be complex, showing a multitude of signals in the aromatic region, consistent with the highly conjugated structure of the molecule.

Crystal Structure

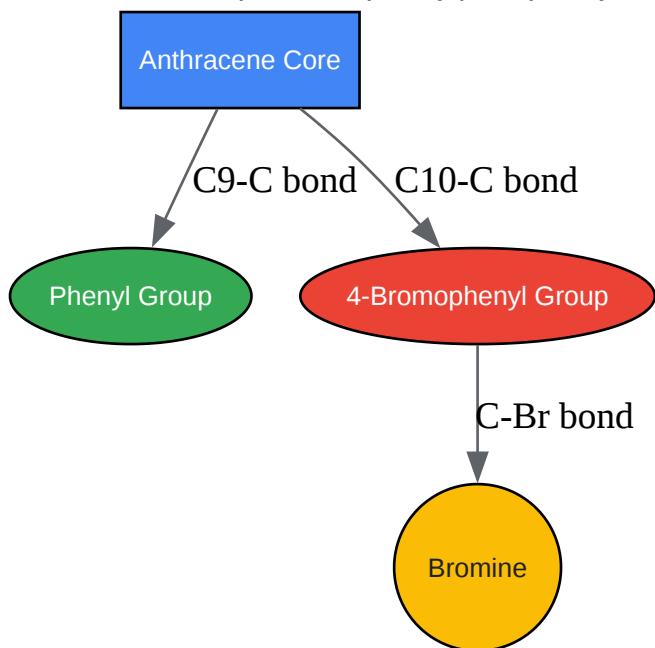

As of this writing, the detailed crystal structure of **9-(4-Bromophenyl)-10-phenylanthracene**, including unit cell parameters and atomic coordinates, has not been deposited in the Cambridge Crystallographic Data Centre (CCDC) or other publicly accessible crystallographic

databases. The lack of this data prevents a detailed analysis of the crystal packing and intermolecular interactions. For comparison, the crystal structure of the related compound 9,10-diphenylanthracene has been reported to have a monoclinic crystal system.[12] It is anticipated that the bulky nature of the phenyl and bromophenyl substituents in **9-(4-Bromophenyl)-10-phenylanthracene** would lead to a non-planar conformation, with the phenyl rings twisted out of the plane of the anthracene core to minimize steric hindrance.

Visualizations

Proposed Synthesis Workflow

The following diagram illustrates the proposed Suzuki-Miyaura coupling reaction for the synthesis of **9-(4-Bromophenyl)-10-phenylanthracene**.


[Click to download full resolution via product page](#)

Caption: Proposed Suzuki-Miyaura synthesis workflow.

Molecular Structure and Connectivity

This diagram illustrates the connectivity of the core components of the **9-(4-Bromophenyl)-10-phenylanthracene** molecule.

Molecular Structure of 9-(4-Bromophenyl)-10-phenylanthracene

[Click to download full resolution via product page](#)

Caption: Key components of the molecular structure.

Conclusion

9-(4-Bromophenyl)-10-phenylanthracene is a compound of significant interest in the field of materials science, particularly for its application as an OLED intermediate. While a complete crystallographic characterization is not yet publicly available, this guide has summarized the existing knowledge on its synthesis and physicochemical properties. The proposed synthetic route via Suzuki-Miyaura coupling provides a reliable method for its preparation in a laboratory setting. Further research to elucidate its single-crystal structure would be invaluable for a deeper understanding of its structure-property relationships and for the rational design of new and improved organic electronic materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. 9-(4-Bromophenyl)-10-phenylanthracene | C26H17Br | CID 22138275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 625854-02-6 | 9-(4-Bromophenyl)-10-phenylanthracene - Synblock [synblock.com]
- 4. innospk.com [innospk.com]
- 5. 9-(4-Bromophenyl)-10-phenylanthracene | 625854-02-6 | TCI EUROPE N.V. [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anthracene, 9-?(4-?bromophenyl)?-?10-?phenyl-(625854-02-6) 1H NMR [m.chemicalbook.com]
- 12. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Unveiling the Structural Nuances of 9-(4-Bromophenyl)-10-phenylanthracene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1291624#crystal-structure-of-9-4-bromophenyl-10-phenylanthracene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com